D-Glucitol-1,1'-d2 D-Glucitol-1,1'-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206279
InChI:
SMILES:
Molecular Formula: C₆H₁₂D₂O₆
Molecular Weight: 184.19

D-Glucitol-1,1'-d2

CAS No.:

Cat. No.: VC0206279

Molecular Formula: C₆H₁₂D₂O₆

Molecular Weight: 184.19

* For research use only. Not for human or veterinary use.

D-Glucitol-1,1'-d2 -

Specification

Molecular Formula C₆H₁₂D₂O₆
Molecular Weight 184.19

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Configuration

D-Glucitol-1,1'-d2 maintains the basic structure of D-glucitol (sorbitol) with the six-carbon chain and multiple hydroxyl groups, but with deuterium atoms specifically at the 1,1' positions. The parent D-glucitol compound is characterized by a linear carbon chain with hydroxyl groups at each carbon position, creating a polyol structure. The stereochemistry follows the D-configuration, which determines the spatial orientation of functional groups around the chiral carbon centers. When comparing the structure to standard sorbitol, the primary difference is the presence of deuterium atoms at the C-1 position instead of hydrogen .

Spectroscopic Features

The deuteration at the 1,1' positions creates distinct spectroscopic properties that differentiate D-Glucitol-1,1'-d2 from standard D-glucitol. In nuclear magnetic resonance (NMR) spectroscopy, the absence of proton signals at these positions creates a characteristic pattern. In standard D-glucitol, the 1H NMR spectrum typically shows signals around δ 3.6-3.8 ppm for the protons at the C-1 position. In D-Glucitol-1,1'-d2, these signals would be absent or significantly reduced due to the replacement with deuterium atoms. This property makes the compound particularly valuable for structural verification and metabolic tracking studies .

Synthesis and Preparation Methods

Standard Approaches to Deuterated Sugar Alcohols

The synthesis of deuterated sugar alcohols typically involves either direct exchange reactions or reduction of appropriately labeled precursors. For compounds like D-Glucitol-1,1'-d2, common synthetic approaches include the reduction of deuterated glucose derivatives or selective deuteration of the parent compound. These processes require careful control of reaction conditions to ensure position-specific labeling at the desired carbon positions .

Purification and Characterization Challenges

The purification of deuterated compounds presents unique challenges due to the very similar physical properties compared to non-deuterated analogs. Techniques such as column chromatography may require careful optimization to achieve adequate separation. Characterization typically relies heavily on spectroscopic methods, particularly NMR spectroscopy, to confirm the position and extent of deuteration. For D-Glucitol-1,1'-d2, 13C{1H} NMR spectroscopy would be particularly informative, showing characteristic changes in the signals corresponding to the C-1 position due to coupling with deuterium instead of hydrogen .

Applications in Research and Industry

Metabolic Tracing Studies

Deuterated compounds like D-Glucitol-1,1'-d2 are invaluable tools in metabolic research, where they can be used to track specific biochemical pathways without significantly altering the biological activity of the parent molecule. When D-Glucitol-1,1'-d2 is introduced into a biological system, researchers can follow its metabolic fate by monitoring the deuterium label through various analytical techniques. This approach provides insights into sorbitol metabolism, particularly in conditions such as diabetes where polyol pathway activity is altered .

Enzymatic Interaction Studies

Related research on 1-deoxy-D-glucitol has demonstrated the importance of hydroxyl group positioning for interactions with enzymes such as glucitol dehydrogenase. These studies have provided valuable information about substrate structural requirements, revealing that the 1-hydroxy group in D-glucitol, which would be deuterated in D-Glucitol-1,1'-d2, plays a significant role in enzyme-substrate interactions. For instance, sheep liver glucitol dehydrogenase showed a Km of 53 mM for 1-deoxyglucitol, with maximal velocities at 33% of that observed with glucitol as substrate .

Applications in NMR Spectroscopy

Comparative Analysis with Related Compounds

D-Glucitol Derivatives and Structural Analogs

D-Glucitol serves as the parent compound for numerous derivatives with various modifications. For instance, 1-thioundecyl-D-glucitol represents a thioether derivative with an undecyl chain attached at the C-1 position. This compound has a molecular weight of 352.5 g/mol and retains the basic D-glucitol backbone structure while introducing a significant hydrophobic component through the undecyl chain . In comparison, D-Glucitol-1,1'-d2 maintains a closer structural resemblance to the parent compound, with the only modification being the isotopic substitution at the C-1 position.

Spectroscopic Analysis and Identification

NMR Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for characterizing deuterated compounds like D-Glucitol-1,1'-d2. In standard D-glucitol (sorbitol), the 1H NMR spectrum typically shows signals at approximately δ 3.81 ppm (dd, J = 11.8, 2.7 Hz) for the protons at position C-1. In D-Glucitol-1,1'-d2, these signals would be absent due to the replacement of protons with deuterium atoms. The 13C{1H} NMR spectrum of standard D-glucitol shows signals at approximately δ 63.1 ppm for the C-1 position, but in the deuterated analog, this signal would appear as a triplet due to coupling with deuterium, with reduced intensity due to the nuclear Overhauser effect .

Mass Spectrometric Analysis

Mass spectrometry provides valuable information for confirming the structure and isotopic purity of deuterated compounds. For D-Glucitol-1,1'-d2, the molecular ion peak would appear at m/z = 184 (compared to m/z = 182 for standard D-glucitol), reflecting the addition of two deuterium atoms. The fragmentation pattern would show characteristic shifts for fragments containing the deuterated C-1 position, providing further confirmation of the structure. High-resolution mass spectrometry would be particularly valuable for confirming the exact mass and formula of the compound .

Infrared Spectroscopic Features

Infrared (IR) spectroscopy can provide additional structural information about deuterated compounds. In D-Glucitol-1,1'-d2, the C-D stretching vibrations would appear at lower frequencies (approximately 2100-2200 cm-1) compared to the corresponding C-H stretching vibrations (approximately 2800-3000 cm-1) in standard D-glucitol. While this technique provides less specific positional information than NMR spectroscopy, it can serve as a complementary method for confirming the presence of deuterium in the molecule .

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